Tetrapropylammonium bisulfate

Description

The exact mass of the compound Tetrapropylammonium bisulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrapropylammonium bisulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrapropylammonium bisulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hydrogen sulfate;tetrapropylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.H2O4S/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-5(2,3)4/h5-12H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXJKKOSZCHGEU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585012 | |

| Record name | N,N,N-Tripropylpropan-1-aminium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56211-70-2 | |

| Record name | Tetrapropylammonium hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56211-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N-Tripropylpropan-1-aminium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrapropylammonium Bisulfate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrapropylammonium bisulfate, a quaternary ammonium salt with significant applications in organic synthesis and analytical chemistry. The document details its synthesis, physicochemical properties, and key roles as a phase transfer catalyst and an ion-pairing agent, with a focus on its relevance to the pharmaceutical industry.

Physicochemical Properties

Tetrapropylammonium bisulfate is a white solid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₉NO₄S | [1][2] |

| Molecular Weight | 283.43 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Melting Point | 158-160 °C | [1] |

| Purity | ≥99% | [1] |

| Solubility | Soluble in water | [1] |

| CAS Number | 56211-70-2 | [1][2] |

Synthesis of Tetrapropylammonium Bisulfate

The synthesis of tetrapropylammonium bisulfate is achieved through the neutralization reaction of tetrapropylammonium hydroxide with sulfuric acid. This acid-base reaction is typically exothermic and results in the formation of the salt and water.[3][4]

Experimental Protocol: Neutralization Reaction

This protocol outlines the laboratory-scale synthesis of tetrapropylammonium bisulfate.

Materials:

-

Tetrapropylammonium hydroxide solution (e.g., 40% in water)

-

Sulfuric acid (e.g., 98%)

-

Deionized water

-

Indicator solution (e.g., phenolphthalein)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Burette

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Preparation of Reactants:

-

Accurately measure a known volume of tetrapropylammonium hydroxide solution into a beaker.

-

Dilute the concentrated sulfuric acid to a known concentration (e.g., 1 M) by slowly adding the acid to cold deionized water with constant stirring in an ice bath.

-

-

Titration and Neutralization:

-

Add a few drops of phenolphthalein indicator to the tetrapropylammonium hydroxide solution.

-

Slowly add the diluted sulfuric acid from a burette to the stirred tetrapropylammonium hydroxide solution. The reaction is exothermic, so maintain the temperature with an ice bath if necessary.[3]

-

Continue the addition until the indicator changes color, signifying the equivalence point of the neutralization reaction.[5] Record the volume of sulfuric acid added.

-

-

Stoichiometric Reaction:

-

Based on the titration results, calculate the required volume of the sulfuric acid solution to completely neutralize a larger batch of the tetrapropylammonium hydroxide solution.

-

In a larger reaction vessel equipped with a magnetic stirrer and placed in an ice bath, slowly add the calculated volume of sulfuric acid to the tetrapropylammonium hydroxide solution.

-

-

Isolation and Purification:

-

Once the addition is complete and the solution is neutral, remove the solvent (water) using a rotary evaporator under reduced pressure.

-

The resulting white solid is tetrapropylammonium bisulfate. The product can be further purified by recrystallization from an appropriate solvent system if required.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized tetrapropylammonium bisulfate using techniques such as melting point determination, NMR spectroscopy, and elemental analysis.

-

Core Applications in Research and Industry

Tetrapropylammonium bisulfate's unique properties make it a valuable reagent in several chemical processes, particularly in the pharmaceutical sector.[6]

Phase Transfer Catalysis

As a phase transfer catalyst (PTC), tetrapropylammonium bisulfate facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[6][7] The tetrapropylammonium cation forms a lipophilic ion pair with the reactant anion from the aqueous phase, transporting it into the organic phase where the reaction can proceed. This methodology offers significant advantages, including the use of inexpensive and environmentally benign solvents like water, and the avoidance of hazardous and costly bases.[6]

Below is a diagram illustrating the mechanism of phase transfer catalysis using tetrapropylammonium bisulfate.

Caption: Phase transfer catalysis workflow.

In the pharmaceutical industry, phase transfer catalysis is employed in the synthesis of various active pharmaceutical ingredients (APIs) and intermediates.[6][8] For instance, it is used in N-alkylation, C-alkylation, and esterification reactions, which are common steps in the synthesis of complex drug molecules.[6] The use of PTC can lead to higher yields, improved product purity, and more sustainable manufacturing processes.[6]

Ion-Pair Chromatography

In analytical chemistry, tetrapropylammonium bisulfate is utilized as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC).[9][10] This technique is essential for the separation and analysis of ionic and highly polar compounds, which are often encountered in drug discovery and quality control.[9][10]

The tetrapropylammonium cation pairs with an anionic analyte, forming a neutral, more hydrophobic ion pair. This increased hydrophobicity enhances the retention of the analyte on the non-polar stationary phase of the HPLC column, allowing for its effective separation from other components in the sample mixture.[9] This is particularly useful for the analysis of drug substances and their impurities.[10]

The following diagram illustrates the principle of ion-pair chromatography.

Caption: Ion-pair chromatography mechanism.

Applications in Drug Development

The application of tetrapropylammonium bisulfate in the pharmaceutical industry is multifaceted, contributing to both the synthesis and analysis of therapeutic agents.

Pharmaceutical Synthesis

Phase transfer catalysis, facilitated by reagents like tetrapropylammonium bisulfate, is a key technology in green chemistry for drug synthesis.[11] It allows for the efficient synthesis of complex molecules by enabling reactions between reagents that would otherwise not come into contact. This is crucial for the manufacturing of many APIs, including anti-inflammatory drugs and anti-cancer agents, where specific stereochemistry and high purity are paramount.[6] For example, the synthesis of clopidogrel bisulfate, an antiplatelet agent, involves steps where phase transfer catalysis could be beneficially applied to improve yield and reduce by-products.[12][13] The synthesis of chlortetracycline bisulfate has also been explored to improve solubility and bioavailability.[14]

Drug Analysis and Quality Control

The purity and stability of pharmaceutical products are critical for patient safety and efficacy. HPLC with ion-pair reagents like tetrapropylammonium bisulfate is a powerful tool for the quality control of drugs.[9][10] It is used to separate and quantify the API, as well as to detect and quantify any impurities or degradation products that may be present in the final drug product.[10] This ensures that the drug meets the stringent requirements of regulatory agencies. For instance, HPLC methods utilizing ion-pairing agents have been developed for the analysis of various pharmaceutical substances, ensuring their quality and stability.[15][16]

Conclusion

Tetrapropylammonium bisulfate is a versatile and valuable chemical compound with significant applications in both synthetic and analytical chemistry. Its role as a phase transfer catalyst and an ion-pairing reagent makes it particularly important for the pharmaceutical industry, contributing to more efficient and sustainable drug synthesis and ensuring the quality and safety of pharmaceutical products through robust analytical methods. This guide provides a foundational understanding for researchers and professionals in the field, enabling them to effectively utilize tetrapropylammonium bisulfate in their work.

References

- 1. Tetrapropylammonium bisulfate | 56211-70-2 [chemicalbook.com]

- 2. Tetrapropylammonium hydrogen sulfate | C12H29NO4S | CID 16218669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. umb.edu.pl [umb.edu.pl]

- 4. medium.com [medium.com]

- 5. cvet.tu.edu.iq [cvet.tu.edu.iq]

- 6. ptfarm.pl [ptfarm.pl]

- 7. biomedres.us [biomedres.us]

- 8. koyonchem.com [koyonchem.com]

- 9. ijpca.org [ijpca.org]

- 10. medjpps.com [medjpps.com]

- 11. iajpr.com [iajpr.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and evaluation of bisulfate/mesylate-conjugated chlortetracycline with high solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ingenieria-analitica.com [ingenieria-analitica.com]

- 16. A Stability Indicating Method for the Determination of the Antioxidant Sodium Bisulfite in Pharmaceutical Formulation by RP-HPLC Technique - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetrapropylammonium Bisulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrapropylammonium bisulfate, a quaternary ammonium salt with significant applications in analytical chemistry and organic synthesis. The document details its chemical structure, physical properties, and provides in-depth experimental protocols for its key applications.

Chemical Identity and Properties

Tetrapropylammonium bisulfate, also known as tetrapropylammonium hydrogen sulfate, is a white crystalline solid. It is an ion-pairing reagent and a phase-transfer catalyst, facilitating reactions between substances in different phases.[1][2]

Table 1: Chemical Identifiers and Physical Properties of Tetrapropylammonium Bisulfate

| Property | Value | Reference(s) |

| IUPAC Name | tetrapropylazanium;hydrogen sulfate | [3][4] |

| Synonyms | Tetrapropylammonium hydrogen sulfate, Tetra-n-propylammonium hydrogen sulfate | [3][5] |

| CAS Number | 56211-70-2 | [6][7] |

| Molecular Formula | C₁₂H₂₉NO₄S | [3][6][5] |

| Molecular Weight | 283.43 g/mol | [6][7] |

| Melting Point | 158-160 °C | [1][5] |

| Solubility | Soluble in water and methanol (slightly). | [5][8] |

| Appearance | White to off-white solid/crystals. | [1][5][7] |

| SMILES String | CCC--INVALID-LINK--(CCC)CCC.[O-]S(=O)(O)=O | [6] |

| InChI Key | MOXJKKOSZCHGEU-UHFFFAOYSA-M | [3][7] |

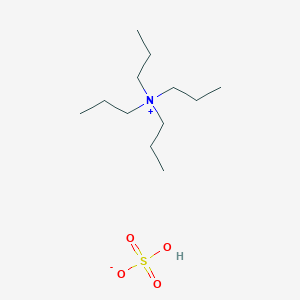

Chemical Structure

Tetrapropylammonium bisulfate is an ionic compound. It consists of a positively charged tetrapropylammonium cation and a negatively charged bisulfate (hydrogen sulfate) anion. The tetrapropylammonium cation has a central nitrogen atom bonded to four propyl groups.

Figure 1: Chemical structure of tetrapropylammonium bisulfate.

Applications and Experimental Protocols

Tetrapropylammonium bisulfate is primarily utilized in two main areas: as an ion-pairing reagent in chromatography and as a phase-transfer catalyst in organic synthesis.

In ion-pair chromatography, tetrapropylammonium bisulfate is added to the mobile phase to separate charged analytes. The tetrapropylammonium cation forms an ion pair with an anionic analyte, neutralizing its charge and allowing it to be retained and separated on a reverse-phase column.

Experimental Protocol: Analysis of Water-Soluble Vitamins by HPLC

This protocol describes the separation of water-soluble vitamins using reverse-phase high-performance liquid chromatography (HPLC) with tetrapropylammonium bisulfate as an ion-pairing reagent.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1 M Acetate buffer (pH 4.5) containing 10 mM tetrapropylammonium bisulfate

-

Mobile Phase B: Acetonitrile

-

Standard solutions of thiamine (B1), riboflavin (B2), niacin (B3), pyridoxine (B6), and ascorbic acid (C)

Procedure:

-

Mobile Phase Preparation: Prepare the acetate buffer and dissolve the appropriate amount of tetrapropylammonium bisulfate. Filter and degas the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Detection wavelength: 254 nm (can be optimized for specific vitamins)

-

Injection volume: 20 µL

-

Gradient elution: Start with 100% Mobile Phase A, and linearly increase the concentration of Mobile Phase B to 40% over 20 minutes.

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

Figure 2: Workflow for HPLC analysis using an ion-pairing reagent.

As a phase-transfer catalyst, tetrapropylammonium bisulfate facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[1] The tetrapropylammonium cation can transport an anionic reactant from the aqueous phase to the organic phase, where the reaction occurs.

Experimental Protocol: Synthesis of Benzyl Cyanide

This protocol outlines the synthesis of benzyl cyanide from benzyl chloride and sodium cyanide using tetrapropylammonium bisulfate as a phase-transfer catalyst.

Materials:

-

Benzyl chloride

-

Sodium cyanide

-

Tetrapropylammonium bisulfate

-

Dichloromethane (organic solvent)

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in water. Add a solution of benzyl chloride in dichloromethane.

-

Catalyst Addition: Add a catalytic amount (e.g., 5 mol%) of tetrapropylammonium bisulfate to the biphasic mixture.

-

Reaction: Heat the mixture to reflux (approximately 40 °C for dichloromethane) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to obtain pure benzyl cyanide.

Figure 3: Logical workflow for phase-transfer catalyzed synthesis.

Safety and Handling

Tetrapropylammonium bisulfate is irritating to the eyes, respiratory system, and skin.[4][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7] It is also hygroscopic and should be stored in a dry, well-ventilated place.[5]

This guide serves as a foundational resource for professionals working with tetrapropylammonium bisulfate. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before use.

References

- 1. Tetrapropylammonium bisulfate [myskinrecipes.com]

- 2. CAS 56211-70-2: Tetrapropylammonium hydrogen sulfate [cymitquimica.com]

- 3. Tetra-n-propylammonium hydrogen sulfate, 98% | Fisher Scientific [fishersci.ca]

- 4. Tetrapropylammonium hydrogen sulfate | C12H29NO4S | CID 16218669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetrapropylammonium bisulfate | 56211-70-2 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. Tetrapropylammonium bisulfate = 99 , Ion-Pair reagent 56211-70-2 [sigmaaldrich.com]

- 8. Tetrapropylammonium hydrogen sulfate [chembk.com]

An In-depth Technical Guide to the Physical Properties of Tetrapropylammonium Bisulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of tetrapropylammonium bisulfate. The information is curated for professionals in research and development, with a focus on clarity, data presentation, and experimental context.

Core Physical and Chemical Properties

Tetrapropylammonium bisulfate is a quaternary ammonium salt that sees significant use as an ion-pair reagent in analytical chromatography and as a phase-transfer catalyst in organic synthesis.[1] Its efficacy in these applications is intrinsically linked to its physical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₉NO₄S | [2][3][4] |

| Molecular Weight | 283.43 g/mol | [2][3][4][5][6][7][8] |

| Appearance | White to off-white solid/crystals | [2][5] |

| Melting Point | 158-160 °C | [1][2][3][5][8] |

| Solubility | Slightly soluble in methanol and water | [2][3] |

| Hygroscopicity | Hygroscopic | [3][8] |

Spectroscopic Data

Ultraviolet (UV) Absorption

The UV absorption profile of tetrapropylammonium bisulfate is a critical parameter for its application in chromatography, ensuring minimal interference with the detection of analytes.

| Wavelength (λ) | Maximum Absorbance (Amax) | Reference(s) |

| 210 nm | 0.05 | [2][3][5] |

| 220 nm | 0.04 | [2][3][5] |

| 230 nm | 0.03 | [2][3][5] |

| 260 nm | 0.02 | [2][3][5] |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of tetrapropylammonium bisulfate are not extensively detailed in the literature, the following methodologies represent standard approaches for compounds of this class.

Melting Point Determination

The melting point of a solid is a fundamental indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry tetrapropylammonium bisulfate is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

Solubility Determination

Solubility is a key parameter influencing the choice of solvents for reactions, purifications, and analytical methods.

Methodology:

-

Solvent Selection: A known volume of the solvent of interest (e.g., water, methanol) is placed in a thermostatically controlled vessel.

-

Equilibration: The solvent is allowed to reach a constant temperature.

-

Solute Addition: A pre-weighed amount of tetrapropylammonium bisulfate is added to the solvent with continuous stirring.

-

Saturation: The addition of the solute continues until a saturated solution is formed, indicated by the presence of undissolved solid.

-

Analysis: An aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred. The concentration of the dissolved tetrapropylammonium bisulfate in the aliquot is determined using a suitable analytical technique, such as gravimetric analysis after solvent evaporation or titration.

Application in Ion-Pair Chromatography

Tetrapropylammonium bisulfate is frequently employed as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC) for the separation of anionic analytes. The underlying principle involves the formation of a neutral ion pair that can be retained by the non-polar stationary phase.

Caption: Mechanism of Ion-Pair Chromatography with Tetrapropylammonium.

General Synthesis Workflow

The synthesis of tetrapropylammonium bisulfate can be achieved through the neutralization of tetrapropylammonium hydroxide with sulfuric acid. This acid-base reaction yields the desired salt and water.

Caption: General Synthesis Route for Tetrapropylammonium Bisulfate.

References

A Comprehensive Technical Overview of Tetrapropylammonium Bisulfate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the physicochemical properties of tetrapropylammonium bisulfate, a quaternary ammonium salt utilized in various scientific applications.

Core Molecular and Physical Data

Tetrapropylammonium bisulfate, also known as tetrapropylammonium hydrogen sulfate, is a chemical compound with significant applications in ion-pair chromatography.[1][2] A summary of its key quantitative data is presented below.

| Identifier | Value | Source |

| Molecular Formula | C₁₂H₂₉NO₄S | [3][4][5] |

| Linear Formula | (CH₃CH₂CH₂)₄N(HSO₄) | [1] |

| Molecular Weight | 283.43 g/mol | [1][2][3][4][6] |

| CAS Number | 56211-70-2 | [1][2][3][4][5] |

| Physical Form | Crystals | [1][2] |

| Melting Point | 158-160 °C | [2] |

Structural and Logical Representation

To elucidate the relationships between the compound's nomenclature, formula, and key identifiers, the following logical diagram is provided.

References

- 1. Tetrapropylammonium bisulfate = 99 , Ion-Pair reagent 56211-70-2 [sigmaaldrich.com]

- 2. Tetrapropylammonium bisulfate for ion pair chromatography, LiChropur , = 99.0 56211-70-2 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. Tetra-n-propylammonium hydrogen sulfate, 98% | Fisher Scientific [fishersci.ca]

- 5. chembk.com [chembk.com]

- 6. Tetrapropylammonium hydrogen sulfate | C12H29NO4S | CID 16218669 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetrapropylammonium Bisulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrapropylammonium bisulfate, a quaternary ammonium salt with significant applications in organic synthesis and analytical chemistry. This document details its chemical and physical properties, outlines a general synthesis protocol, discusses its primary applications, and presents relevant safety information.

Core Chemical Information

Tetrapropylammonium bisulfate, also known as tetrapropylammonium hydrogen sulfate, is a white to off-white crystalline solid. It is hygroscopic and should be stored in a dry environment at room temperature.[1][2] Its primary use is as a phase-transfer catalyst and an ion-pair reagent.[2][3]

Chemical Identifiers

Quantitative Data Summary

A summary of the key quantitative properties of tetrapropylammonium bisulfate is presented in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 283.43 g/mol | [1][3][4][7] |

| Melting Point | 158-160 °C | [2] |

| Purity | ≥97% to ≥99% (depending on grade) | [3] |

| λmax | 210 nm (Amax: 0.05), 220 nm (Amax: 0.04), 230 nm (Amax: 0.03), 260 nm (Amax: 0.02), 500 nm (Amax: 0.02) | |

| SMILES String | CCC--INVALID-LINK--(CCC)CCC.[O-]S(=O)(O)=O | |

| InChI Key | MOXJKKOSZCHGEU-UHFFFAOYSA-M |

Synthesis Protocol

While various specific synthesis routes exist, a general and common method for the preparation of tetra-n-alkylammonium hydrogen sulfates involves the reaction of the corresponding tetra-n-alkylammonium halide with sulfuric acid. A generalized experimental protocol is provided below.

General Synthesis of Tetrapropylammonium Bisulfate

-

Reaction Setup: A solution of tetrapropylammonium bromide in a suitable organic solvent (e.g., dichloromethane or acetonitrile) is prepared in a reaction vessel equipped with a magnetic stirrer and a dropping funnel. The vessel is cooled in an ice bath.

-

Acid Addition: A stoichiometric amount of concentrated sulfuric acid is slowly added dropwise to the stirred solution. The temperature should be maintained below 10 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours to ensure the completion of the reaction.

-

Isolation: The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is then purified by recrystallization from an appropriate solvent system, such as an ethanol/ether mixture, to yield the final white crystalline tetrapropylammonium bisulfate.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Logical Workflow for Synthesis

Caption: General synthesis workflow for tetrapropylammonium bisulfate.

Applications in Research and Development

Tetrapropylammonium bisulfate is a versatile reagent with several key applications in both academic and industrial research, including drug development.

-

Phase-Transfer Catalysis: One of its primary roles is as a phase-transfer catalyst (PTC). It facilitates the transfer of reactants between two immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates and improving yields.[2] This is particularly useful in nucleophilic substitution reactions, alkylations, and oxidations, which are common transformations in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[2]

-

Ion-Pair Chromatography: In analytical chemistry, it is employed as an ion-pair reagent in High-Performance Liquid Chromatography (HPLC).[3] It is added to the mobile phase to form neutral ion pairs with charged analytes, which enhances their retention and separation on reverse-phase columns. This technique is widely used for the analysis of ionic drug substances and metabolites.

-

Ionic Liquids: Tetrapropylammonium bisulfate is utilized in the preparation of room-temperature ionic liquids (RTILs).[8] RTILs are valued as green solvents and catalysts in a variety of chemical processes due to their low volatility, high thermal stability, and tunable properties.

Applications of Tetrapropylammonium Bisulfate

Caption: Key application areas of tetrapropylammonium bisulfate.

Safety and Handling

Tetrapropylammonium bisulfate is classified as an irritant. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

-

Hazard Statements:

-

Precautionary Statements:

As a hygroscopic substance, it should be stored in a tightly sealed container in a dry place to prevent moisture absorption, which can affect its purity and performance.

References

- 1. Tetrapropylammonium bisulfate | 56211-70-2 [chemicalbook.com]

- 2. Tetrapropylammonium bisulfate [myskinrecipes.com]

- 3. 四丙基硫酸氢铵 ≥99%, Ion-Pair reagent | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. CAS # 56211-70-2, Tetrapropylammonium bisulfate - chemBlink [ww.chemblink.com]

- 7. Tetrapropylammonium hydrogen sulfate | C12H29NO4S | CID 16218669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. theclinivex.com [theclinivex.com]

The Dawn of a Cationic Revolution: An In-depth Technical Guide to the Discovery and History of Quaternary Ammonium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of quaternary ammonium salts (QACs), from their initial synthesis to their development as broad-spectrum antimicrobial agents. This document details the foundational experiments, presents key quantitative data, and outlines the experimental protocols that have defined the field.

A Historical Overview: From Chemical Curiosities to Essential Biocides

The journey of quaternary ammonium salts from their synthesis in the late 19th century to their recognition as potent antimicrobial agents in the early 20th century is a testament to scientific inquiry and development.

The foundational synthesis of this class of compounds is credited to Nikolai Menshutkin in 1890, who first described the reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium salt, a process now known as the Menshutkin reaction.[1]

However, it was the work of Jacobs and Heidelberger at the Rockefeller Institute in 1916 that first brought the bactericidal properties of QACs to light.[2] They synthesized a series of quaternary salts of hexamethylenetetramine and observed their potent antimicrobial activity.[2][3]

The full potential of QACs as germicides was more broadly recognized in 1935 through the work of Gerhard Domagk.[4] He demonstrated that attaching a long-chain aliphatic group to the quaternary nitrogen atom significantly enhanced the biocidal properties of the compound.[4] This discovery led to the development of benzalkonium chloride, the first commercially available QAC, which was introduced as a disinfectant and antiseptic.[5]

The Evolution of Quaternary Ammonium Salts: A Generational Advance in Antimicrobial Efficacy

Since their initial discovery, QACs have undergone several generations of development, each offering improvements in biocidal activity, hard water tolerance, and reduced toxicity.

-

First Generation (1935): Alkyl Dimethyl Benzyl Ammonium Chlorides (ADBAC), such as benzalkonium chloride, were the first to be introduced. They have good antimicrobial activity but are less effective in the presence of hard water and organic soil.[4]

-

Second Generation: Alkyl Dimethyl Ethylbenzyl Ammonium Chlorides (ADEBAC) were developed through the substitution of the aromatic ring hydrogen with an ethyl group. These are often used in combination with first-generation QACs.[4]

-

Third Generation (1955): These are dual-quat mixtures, combining first and second-generation QACs (e.g., a mix of ADBAC and ADEBAC). This combination resulted in increased biocidal activity and detergency with reduced toxicity.[4][6]

-

Fourth Generation (1965): Known as "twin-chain" or "dual-chain" quats, such as Didecyldimethylammonium chloride (DDAC), these compounds exhibit superior germicidal performance, especially in the presence of organic soil and hard water.[4]

-

Fifth Generation: These are mixtures of fourth-generation QACs with first-generation compounds (e.g., DDAC and ADBAC) to provide a broader spectrum of antimicrobial activity.

Quantitative Assessment of Antimicrobial Efficacy

The antimicrobial efficacy of QACs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for Different Generations of QACs

| Generation | Representative Compound(s) | Test Organism | Representative MIC (µg/mL) |

| First | Benzalkonium Chloride (BAC) | Staphylococcus aureus | 1 - 10 |

| Escherichia coli | 12 - 60[7] | ||

| Second | Alkyl Dimethyl Ethylbenzyl Ammonium Chloride (ADEBAC) | Staphylococcus aureus | 1 - 5 |

| Escherichia coli | 10 - 50 | ||

| Third | Mixture of ADBAC and ADEBAC | Staphylococcus aureus | 0.5 - 5 |

| Escherichia coli | 5 - 40 | ||

| Fourth | Didecyldimethylammonium Chloride (DDAC) | Staphylococcus aureus | 0.5 - 2 |

| Escherichia coli | 2 - 20 | ||

| Fifth | Mixture of DDAC and ADBAC | Staphylococcus aureus | <1 |

| Escherichia coli | 1 - 15 |

Note: MIC values can vary significantly depending on the specific strain, testing conditions, and the purity of the compound.

Mechanism of Antimicrobial Action: A Multi-Step Process

The primary mechanism of action of quaternary ammonium salts involves the disruption of the microbial cell membrane, leading to cell death. This process can be broken down into several key steps.

References

- 1. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 2. THE BACTERICIDAL PROPERTIES OF THE QUATERNARY SALTS OF HEXAMETHYLENETETRAMINE : III. THE RELATION BETWEEN CONSTITUTION AND BACTERICIDAL ACTION IN THE QUATERNARY SALTS OBTAINED FROM HALOGENACETYL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. Quaternary ammoniums for surface disinfection: evolution and uses [proquimia.com]

- 5. CN106946717A - Benzalkonium chloride monomer synthesis technique - Google Patents [patents.google.com]

- 6. environex.net.au [environex.net.au]

- 7. Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability of Tetrapropylammonium Bisulfate: A Technical Guide for Researchers

An In-depth Examination of a Key Intermediate in Pharmaceutical Development

Introduction

Tetrapropylammonium bisulfate [(CH₃CH₂CH₂)₄N]HSO₄ is a quaternary ammonium salt that finds application in various chemical syntheses, including as an ion-pairing reagent and a precursor for ionic liquids. Its utility in drug development and manufacturing necessitates a thorough understanding of its thermal stability. This technical guide provides a comprehensive overview of the known thermal properties of tetrapropylammonium bisulfate, outlines detailed experimental protocols for its analysis, and presents a theoretical framework for its thermal decomposition, addressing the current gaps in publicly available experimental data.

Physicochemical Properties

A summary of the key physical and chemical properties of tetrapropylammonium bisulfate is presented in the table below.

| Property | Value | Reference |

| CAS Number | 56211-70-2 | N/A |

| Molecular Formula | C₁₂H₂₉NO₄S | N/A |

| Molecular Weight | 283.43 g/mol | N/A |

| Melting Point | 158-160 °C | N/A |

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of tetrapropylammonium bisulfate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following protocols provide a detailed methodology for conducting these experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining decomposition temperatures and quantifying mass loss.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground tetrapropylammonium bisulfate into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes prior to the analysis to establish an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA thermogram.

-

Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) from the first derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of these processes.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground tetrapropylammonium bisulfate into a hermetically sealed aluminum DSC pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty sealed reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 200 °C at a heating rate of 10 °C/min to observe the melting transition.

-

For decomposition studies, a separate experiment can be run from 30 °C to a higher temperature (e.g., 400 °C) at the same heating rate.

-

-

Data Acquisition: Continuously record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the onset temperature and peak temperature of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events.

-

Calculate the enthalpy of transition (e.g., enthalpy of fusion, ΔHf) by integrating the area under the corresponding peak.

-

Visualizing Experimental Workflow

The logical flow of the experimental protocol for assessing the thermal stability of tetrapropylammonium bisulfate is illustrated in the following diagram.

Caption: Experimental workflow for thermal analysis.

Theoretical Thermal Decomposition Pathway

In the absence of specific experimental data, a theoretical decomposition pathway for tetrapropylammonium bisulfate can be proposed based on the known thermal behavior of related quaternary ammonium salts and bisulfate compounds.

The decomposition is likely to proceed in a multi-step process:

-

Initial Decomposition of the Cation: Quaternary ammonium cations with beta-hydrogens, such as tetrapropylammonium, can undergo Hofmann elimination at elevated temperatures to yield a tertiary amine (tripropylamine) and an alkene (propene).

-

Decomposition of the Bisulfate Anion: The bisulfate anion (HSO₄⁻) is expected to undergo thermal decomposition, potentially involving dehydration to form pyrosulfate (S₂O₇²⁻) and subsequent decomposition at higher temperatures to release sulfur oxides (SOₓ).

The proposed theoretical decomposition pathway is visualized below.

Navigating the Solubility of Tetrapropylammonium Bisulfate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetrapropylammonium bisulfate in organic solvents. Recognizing the limited availability of specific quantitative data in publicly accessible literature, this document focuses on equipping researchers with the necessary knowledge and experimental protocols to determine solubility profiles tailored to their specific needs.

Introduction to Tetrapropylammonium Bisulfate

Tetrapropylammonium bisulfate, an ionic liquid, is a quaternary ammonium salt with the chemical formula [(CH₃CH₂CH₂)₄N]HSO₄. Its properties, including its solubility, are of significant interest in various applications such as phase transfer catalysis, electrochemical solutions, and as a reagent in organic synthesis. A thorough understanding of its behavior in different organic solvents is crucial for process optimization, reaction design, and formulation development.

Quantitative Solubility Data

As of the compilation of this guide, extensive quantitative solubility data for tetrapropylammonium bisulfate in a wide array of organic solvents is not published in readily accessible scientific literature. To facilitate research and development, the following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Method | Reference |

| Methanol | Isothermal Gravimetric | (User-Generated) | ||

| Ethanol | Isothermal Gravimetric | (User-Generated) | ||

| Acetone | Isothermal Gravimetric | (User-Generated) | ||

| Acetonitrile | Isothermal Gravimetric | (User-Generated) | ||

| Dichloromethane | Isothermal Gravimetric | (User-Generated) | ||

| Toluene | Isothermal Gravimetric | (User-Generated) | ||

| N,N-Dimethylformamide (DMF) | Isothermal Gravimetric | (User-Generated) | ||

| Dimethyl Sulfoxide (DMSO) | Isothermal Gravimetric | (User-Generated) |

Experimental Protocol: Isothermal Solid-Liquid Equilibrium Method

The following is a detailed methodology for determining the solubility of tetrapropylammonium bisulfate in an organic solvent at a constant temperature. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Apparatus

-

Solute: High-purity tetrapropylammonium bisulfate (recrystallized and dried under vacuum).

-

Solvent: HPLC-grade or equivalent purity organic solvent of interest.

-

Equipment:

-

Thermostatic shaker bath or magnetic stirrer with a temperature controller.

-

Jacketed glass vessel or sealed vials.

-

Calibrated thermometer or thermocouple.

-

Analytical balance (±0.0001 g).

-

Syringes and syringe filters (chemically compatible with the solvent).

-

Volumetric flasks and pipettes.

-

Vacuum oven.

-

Analytical instrumentation for quantification (e.g., HPLC, IC, UV-Vis spectrophotometer, or titration setup).

-

Procedure

-

Sample Preparation: Add an excess amount of tetrapropylammonium bisulfate to a known mass or volume of the chosen organic solvent in a sealed vessel. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vessel in the thermostatic shaker bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach solid-liquid equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time intervals until the concentration of the solute in the liquid phase remains constant.

-

Sample Withdrawal: Once equilibrium is reached, cease agitation and allow the solid particles to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to the experimental temperature to avoid precipitation.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter (of a pore size sufficient to remove all solid particles, e.g., 0.22 µm) into a pre-weighed container. The filter should also be at the experimental temperature if possible.

-

Quantification: Determine the concentration of tetrapropylammonium bisulfate in the filtered sample using a suitable analytical method. The gravimetric method is a straightforward approach.

Gravimetric Analysis

-

Accurately weigh the filtered aliquot of the saturated solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the salt) until a constant weight of the dried residue (tetrapropylammonium bisulfate) is achieved.

-

Calculate the solubility using the following formula:

Solubility ( g/100 g solvent) = (mass of residue / (mass of aliquot - mass of residue)) * 100

Analytical Methods for Quantification

The choice of analytical method for determining the concentration of tetrapropylammonium bisulfate will depend on the solvent and the available instrumentation.

-

Titration: For non-aqueous systems, potentiometric titration can be employed. A common method for quaternary ammonium salts involves titration with a standardized solution of sodium tetraphenylborate.

-

Ion Chromatography (IC): This technique can be used to separate and quantify the tetrapropylammonium cation or the bisulfate anion.

-

High-Performance Liquid Chromatography (HPLC): HPLC with an appropriate detector, such as an Evaporative Light Scattering Detector (ELSD) or a conductivity detector, can be used for quantification.

-

UV-Vis Spectroscopy: If the tetrapropylammonium bisulfate forms a complex with another reagent that has a strong absorbance at a specific wavelength, this method can be used to determine its concentration by creating a calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of tetrapropylammonium bisulfate.

Spectroscopic Profile of Tetrapropylammonium Bisulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetrapropylammonium bisulfate, a quaternary ammonium salt. The information presented herein is intended to support research and development activities where this compound is utilized.

Spectroscopic Data

The following tables summarize the expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for tetrapropylammonium bisulfate. This data is critical for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables detail the predicted ¹H and ¹³C NMR chemical shifts for the tetrapropylammonium cation in a typical deuterated solvent.

Table 1: Predicted ¹H NMR Spectroscopic Data for Tetrapropylammonium Cation

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~ 0.9 - 1.0 | Triplet | 12H |

| -CH₂- (methylene adjacent to methyl) | ~ 1.5 - 1.7 | Sextet | 8H |

| -CH₂- (methylene adjacent to nitrogen) | ~ 3.0 - 3.2 | Triplet | 8H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Tetrapropylammonium Cation

| Carbon | Chemical Shift (δ, ppm) |

| -CH₃ | ~ 10 - 12 |

| -CH₂- (methylene adjacent to methyl) | ~ 16 - 18 |

| -CH₂- (methylene adjacent to nitrogen) | ~ 58 - 60 |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in a molecule. The following table lists the expected characteristic vibrational frequencies for tetrapropylammonium bisulfate.

Table 3: Expected IR Absorption Bands for Tetrapropylammonium Bisulfate

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C-H (alkyl) | 2850 - 3000 | Strong | Stretching |

| C-H (alkyl) | 1450 - 1470 | Medium | Bending |

| C-N | 1000 - 1250 | Medium | Stretching |

| S=O | 1150 - 1250 | Strong | Asymmetric Stretching |

| S=O | 1030 - 1070 | Strong | Symmetric Stretching |

| S-O | 800 - 900 | Medium | Stretching |

| O-H | 3200 - 3600 | Broad, Medium | Stretching (from H₂O if hygroscopic) |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of solid organic salts like tetrapropylammonium bisulfate.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of tetrapropylammonium bisulfate in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 200-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid tetrapropylammonium bisulfate sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of tetrapropylammonium bisulfate.

Caption: Workflow for the synthesis and spectroscopic characterization of tetrapropylammonium bisulfate.

Caption: Logical relationship of data obtained from NMR spectra for structural analysis.

crystal structure of tetraalkylammonium compounds

An In-depth Technical Guide on the Crystal Structure of Tetraalkylammonium Compounds

Abstract

Tetraalkylammonium (TAA) compounds are a versatile class of organic salts with wide-ranging applications in organic synthesis, materials science, and pharmacology. Their utility as phase-transfer catalysts, templates for porous material synthesis, and active pharmaceutical ingredients is fundamentally linked to their three-dimensional structure in the solid state.[1][2][3] This technical guide provides a comprehensive overview of the crystal structure of TAA compounds, detailing the experimental and computational methodologies used for their characterization. It presents key crystallographic data in a structured format and outlines the workflows involved in structure determination, making it an essential resource for researchers, scientists, and professionals in drug development.

Fundamentals of Tetraalkylammonium Crystal Structures

The crystal structure of a tetraalkylammonium salt is determined by the interplay of electrostatic interactions, van der Waals forces, and hydrogen bonding. The core components are a central nitrogen atom bonded to four alkyl groups, forming a cation, and an associated anion. The size and shape of both the cation (determined by the length of the alkyl chains) and the anion significantly influence the resulting crystal packing.

A notable characteristic of TAA salts is their tendency to exhibit polymorphism, where a single compound can crystallize into multiple different crystal structures.[4] For example, tetramethylammonium triiodide is known to have multiple polymorphic phase transitions, with two distinct structures (Pnnm and P21/c) having been crystallographically characterized.[4] These polymorphs can display different physical properties, including solubility and thermal stability, which are critical considerations in pharmaceutical development.

Experimental Methodologies for Structure Determination

The definitive determination of a TAA compound's crystal structure relies on a combination of synthesis, crystal growth, and characterization techniques.

Synthesis and Crystal Growth

Growing single crystals of sufficient size and quality is the prerequisite for structural analysis by X-ray diffraction. Several methods are commonly employed:

-

Solution-Based Synthesis and Slow Evaporation : This is a widely used technique for obtaining high-quality single crystals. The TAA salt is synthesized, and the reagents are dissolved in a suitable solvent or solvent mixture. Slow evaporation of the solvent under ambient conditions gradually increases the concentration, leading to the formation of crystals. For instance, red needle-like crystals of orthorhombic tetrapentylammonium triiodide (NPe₄I₃) were formed over five days by dissolving tetrapentylammonium iodide and iodine in methanol and allowing the solution to evaporate.[4]

-

High-Throughput Nano-Crystallization : To accelerate the discovery of new salt forms and polymorphs, high-throughput screening methods have been developed. These techniques use robotics to perform hundreds of crystallization experiments in parallel using nanoliter volumes of the analyte solution.[5][6] A combination of ion exchange screening and vapor diffusion can yield single crystals suitable for X-ray analysis directly from the screen, conserving valuable material.[5]

-

Crystallization by Sublimation : For certain organic salts, sublimation can be an effective method for growing crystals from the gas phase. The selective growth of either a salt or a co-crystal can be controlled by varying experimental conditions such as temperature and pressure.[7]

Structure Characterization Techniques

-

Single-Crystal X-ray Diffraction (SCXRD) : This is the gold standard for determining the atomic-level three-dimensional structure of a crystalline solid.[8] The process involves mounting a single crystal on a diffractometer, irradiating it with X-rays, and collecting the diffraction pattern. The data are then used to solve the crystal structure and refine the atomic positions and thermal parameters.[9]

-

X-ray Pair Distribution Function (XPDF) : While SCXRD requires single crystals, the XPDF technique can provide structural information from polycrystalline or even amorphous materials. It is particularly useful for probing the local molecular structure in solution prior to crystallization, which can offer insights into the crystallization process itself.[10]

-

Spectroscopic and Thermal Analysis : Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Differential Scanning Calorimetry (DSC) are used to complement diffraction data. They confirm the chemical identity and can detect phase transitions in the solid state.[11][12]

Crystallographic Data of Representative TAA Compounds

The following tables summarize crystallographic data for a selection of tetraalkylammonium compounds, illustrating the structural diversity within this class.

Table 1: Crystallographic Data for Selected Tetraalkylammonium Triiodides.[4]

| Compound | Polymorph | Crystal System | Space Group | Key Structural Feature |

| Tetrapentylammonium Triiodide (NPe₄I₃) | 1a | Orthorhombic | Pbcm | Asymmetric triiodide anion (Δ I-I = 0.0824 Å) |

| Tetrapentylammonium Triiodide (NPe₄I₃) | 1b | Monoclinic | C2/c | Symmetric triiodide anion |

| Tetramethylammonium Triiodide (NMe₄I₃) | - | Orthorhombic | Pnnm | Known to exhibit polymorphism |

| Tetramethylammonium Triiodide (NMe₄I₃) | - | Monoclinic | P2₁/c | Known to exhibit polymorphism |

Table 2: Crystallographic Data for Various Tetraalkylammonium Salts.

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| [N(CH₃)₄]₂CoCl₂Br₂ | Orthorhombic | Pnma | a = 12.384 Å, b = 9.058 Å, c = 15.647 Å | |

| Tetramethylammonium 1,1,7,7-tetracyanohepta-2,4,6-trienide | Triclinic | P-1 | a = 7.152 Å, b = 10.395 Å, c = 12.924 Å, α = 74.49°, β = 80.89°, γ = 83.13° | [9] |

| Tetraphenylammonium (Ph₄N⁺) Salt | Monoclinic | P2₁/n | C–N bond length: 1.529 Å | |

| (2-amino-5-picolinium) tetrachlorocobaltate(II) | Monoclinic | P2₁/c | a = 8.073 Å, b = 14.630 Å, c = 15.691 Å, β = 103.03° | [11] |

Computational Approaches in Structure Determination

Computational methods are increasingly used to complement experimental efforts in solid-form screening and characterization.

-

Crystal Structure Prediction (CSP) : CSP methodologies can generate a landscape of possible crystal structures for a given molecule, ranked by their lattice energy. This approach has been successfully applied to organic salts to rationalize observed polymorphic behavior and guide experimental efforts toward discovering new forms.[8]

-

Lattice Energy Minimization : Using a distributed multipole-based electrostatic model, these calculations can model crystal structures and help confirm the correct proton position in salts versus co-crystals.[8] The synergy between computational prediction and experimental validation streamlines the process of solid-form selection.

Factors Influencing Crystal Packing and Applications

The precise arrangement of ions in the crystal lattice dictates the material's macroscopic properties and is influenced by several factors. The structure, in turn, governs the compound's function in various applications.

-

Cation and Anion Properties : The length of the alkyl chains on the TAA cation and the size, shape, and charge of the anion are primary determinants of the packing efficiency and the resulting crystal structure.

-

Hydrogen Bonding : Although TAA cations lack traditional hydrogen bond donors, weak C–H···X hydrogen bonds (where X is an acceptor atom on the anion or solvent) can play a significant role in directing the crystal packing.[12][13] This is particularly relevant in catalysis, where such interactions can create a specific chiral environment.[12]

-

Drug Development : Approximately half of all pharmaceutical drugs are marketed as salts to improve properties like solubility and stability.[8] Understanding the crystal structure is paramount for selecting the optimal salt form with desired physicochemical properties and ensuring batch-to-batch consistency. The ability of TAA compounds to act as, for example, potassium channel blockers makes their structural characterization crucial for understanding their mechanism of action.[3]

Conclusion

The is a cornerstone of their function and application across chemistry and pharmacology. A deep understanding of their solid-state forms, achieved through a synergistic combination of advanced experimental techniques like single-crystal X-ray diffraction and powerful computational prediction methods, is essential. This guide has outlined the key methodologies for determining these structures and presented representative data that highlight the structural richness of this class of compounds. For researchers and professionals, this structural knowledge is critical for designing novel catalysts, engineering advanced materials, and developing effective and stable pharmaceutical products.

References

- 1. Trialkylammonium salt degradation: implications for methylation and cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tetraethylammonium | C8H20N+ | CID 5413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A high throughput screening method for the nano-crystallization of salts of organic cations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A high throughput screening method for the nano-crystallization of salts of organic cations [ouci.dntb.gov.ua]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Computational crystal structure prediction and experimental characterisation of organic salts - UCL Discovery [discovery.ucl.ac.uk]

- 9. Crystal structure of tetramethylammonium 1,1,7,7-tetracyanohepta-2,4,6-trienide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Tetrapropylammonium Bisulfate as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapropylammonium bisulfate is a quaternary ammonium salt that serves as an efficient phase transfer catalyst (PTC).[1] It facilitates the reaction between reactants located in different immiscible phases, such as an aqueous and an organic layer, by transporting one reactant across the phase boundary. This catalytic action enhances reaction rates and improves product yields, making it a valuable tool in organic synthesis.[1] These application notes detail the use of tetrapropylammonium bisulfate in key nucleophilic substitution reactions, providing protocols and comparative data to guide researchers in its application.

Principle of Phase Transfer Catalysis

In many organic reactions, one reactant is soluble in an organic solvent while the other, often an inorganic salt, is soluble in water. The reaction between them is slow due to the inability of the reactants to interact. A phase transfer catalyst, such as tetrapropylammonium bisulfate, overcomes this by forming a lipophilic ion pair with the aqueous-soluble reactant. This ion pair is soluble in the organic phase, allowing the reaction to proceed. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.

Caption: General mechanism of phase transfer catalysis.

Applications in Nucleophilic Substitution Reactions

Tetrapropylammonium bisulfate is particularly effective in promoting nucleophilic substitution reactions.

O-Alkylation: Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for the preparation of ethers. The use of tetrapropylammonium bisulfate allows this reaction to be carried out under milder conditions with improved yields.

Reaction Scheme:

R-OH + R'-X + Base → R-O-R' + [Base-H]⁺X⁻

Experimental Protocol: Synthesis of n-Butyl Phenyl Ether

This protocol is a representative example of a Williamson ether synthesis using a phase transfer catalyst.

-

Reaction Setup: In a 250 mL three-necked round-bottom flask fitted with a mechanical stirrer, reflux condenser, and a dropping funnel, add phenol (9.41 g, 0.1 mol), toluene (100 mL), and a 50% (w/w) aqueous solution of sodium hydroxide (40 mL).

-

Catalyst Addition: Add tetrapropylammonium bisulfate (1.42 g, 0.005 mol).

-

Addition of Alkylating Agent: Heat the mixture to 75°C with vigorous stirring. Add n-butyl bromide (13.7 g, 0.1 mol) dropwise over 30 minutes.

-

Reaction: Maintain the reaction mixture at 75°C for 3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Separate the organic layer and wash it with 2 M NaOH solution (2 x 25 mL) followed by water (2 x 25 mL) and finally with brine (25 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to afford n-butyl phenyl ether.

Table 1: Comparison of Catalysts in a Representative O-Alkylation Reaction

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| Tetrabutylammonium Bromide | 1 | 70 | 4 | 92 |

| Benzyltriethylammonium Chloride | 1 | 70 | 4 | 88 |

| Tetrapropylammonium Bisulfate (Expected) | 1-5 | 70-80 | 3-5 | 85-95 |

Note: The expected yield for tetrapropylammonium bisulfate is based on the performance of analogous quaternary ammonium salts in similar reactions.

References

Application Notes and Protocols: Tetrapropylammonium Bisulfate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapropylammonium bisulfate ([(CH₃CH₂CH₂)₄N]HSO₄), also known as tetrapropylammonium hydrogen sulfate, is a quaternary ammonium salt that finds utility in organic synthesis primarily as a phase-transfer catalyst and as a component of ionic liquids. Its structure, combining a lipophilic tetrapropylammonium cation with a hydrophilic bisulfate anion, allows it to facilitate reactions between reagents located in different phases (e.g., a water-insoluble organic phase and an aqueous phase).

While specific, detailed experimental protocols for tetrapropylammonium bisulfate are not extensively documented in readily available scientific literature, its applications can be inferred from the well-established roles of other quaternary ammonium salts, such as the widely used tetrabutylammonium salts. These application notes provide an overview of its potential uses and include a representative protocol for its application in a classic phase-transfer catalyzed reaction.

1. Core Applications in Organic Synthesis

The primary roles of tetrapropylammonium bisulfate in organic synthesis are:

-

Phase-Transfer Catalysis (PTC): As a phase-transfer catalyst, it transports an anionic reagent from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs. This is particularly useful for reactions such as nucleophilic substitutions (e.g., Williamson ether synthesis, alkylation, cyanation) and oxidation reactions where the nucleophile or oxidant is an inorganic salt.

-

Ionic Liquids: Tetrapropylammonium bisulfate can be used in the preparation of room-temperature ionic liquids.[1] Ionic liquids are valued as "green" solvents due to their low vapor pressure, and they can also act as catalysts or co-catalysts in various organic transformations.

2. Application Protocol: Phase-Transfer Catalyzed Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers from an organohalide and an alcohol. The reaction is often carried out under basic conditions, and a phase-transfer catalyst is essential when the alkoxide is generated in an aqueous phase for reaction with a water-insoluble alkyl halide.

This protocol describes the synthesis of benzyl propyl ether from 1-bromopropane and benzyl alcohol, a representative example of a reaction where tetrapropylammonium bisulfate would be an effective phase-transfer catalyst.

Experimental Workflow

Caption: Experimental workflow for Williamson ether synthesis.

Detailed Experimental Protocol

-

Reagents:

-

Benzyl alcohol

-

1-Bromopropane

-

Sodium hydroxide (NaOH)

-

Tetrapropylammonium bisulfate (TPAB)

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Hexanes/Ethyl acetate mixture (for chromatography)

-

-

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl alcohol (e.g., 1.0 eq), toluene (e.g., 20 mL), 1-bromopropane (e.g., 1.2 eq), and tetrapropylammonium bisulfate (e.g., 0.1 eq).

-

In a separate beaker, prepare a 50% (w/w) aqueous solution of sodium hydroxide.

-

With vigorous stirring, add the aqueous NaOH solution (e.g., 3.0 eq of NaOH) to the reaction flask.

-

Heat the reaction mixture to 75 °C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add 20 mL of deionized water to the flask and transfer the contents to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with toluene (2 x 15 mL).

-

Combine all organic layers and wash with brine (1 x 20 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure benzyl propyl ether.

-

Data Presentation

The following table presents hypothetical, yet representative, quantitative data for the synthesis of various ethers using this protocol.

| Entry | Alcohol | Alkyl Halide | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | 1-Bromopropane | 10 | 5 | 92 |

| 2 | Phenol | 1-Iodobutane | 10 | 6 | 88 |

| 3 | 1-Octanol | Benzyl bromide | 5 | 4 | 95 |

| 4 | Cyclohexanol | Allyl chloride | 10 | 8 | 75 |

3. Mechanism of Phase-Transfer Catalysis

In the Williamson ether synthesis, the tetrapropylammonium cation (Q⁺) from the catalyst pairs with the alkoxide anion (RO⁻), which is generated in the aqueous phase by the reaction of the alcohol with NaOH. This lipophilic ion pair (Q⁺OR⁻) is soluble in the organic phase and can migrate across the phase boundary. In the organic phase, the "naked" and highly reactive alkoxide anion attacks the alkyl halide (R'X) in an Sₙ2 reaction to form the ether (ROR'). The resulting Q⁺X⁻ ion pair then returns to the aqueous phase, where the cation is free to transport another alkoxide anion, thus completing the catalytic cycle.

Catalytic Cycle Diagram

Caption: Catalytic cycle of phase-transfer catalysis.

4. Safety and Handling

-

Tetrapropylammonium bisulfate is irritating to the eyes, respiratory system, and skin.

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Tetrapropylammonium bisulfate is a versatile quaternary ammonium salt with potential applications in organic synthesis, most notably as a phase-transfer catalyst. While detailed, peer-reviewed protocols specifying its use are limited, its function can be reliably predicted based on the extensive literature on analogous compounds like tetrabutylammonium salts. The provided protocol for the Williamson ether synthesis serves as a representative example of how this reagent can be effectively employed to facilitate reactions in biphasic systems, offering advantages such as mild reaction conditions and high yields. Further research into its specific catalytic activities and applications as an ionic liquid would be beneficial to fully characterize its utility for the organic synthesis community.

References

Application Notes and Protocols for Phase Transfer Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phase Transfer Catalysis (PTC) is a powerful and versatile methodology in synthetic organic chemistry that facilitates reactions between mutually immiscible reactants. By employing a phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, ionic reagents can be transported from an aqueous or solid phase into an organic phase where the reaction occurs.[1][2] This technique significantly enhances reaction rates, improves yields, and allows for milder reaction conditions, often eliminating the need for expensive, anhydrous, or hazardous polar apathetic solvents.[2][3] These attributes make PTC a cornerstone of green chemistry and a highly valuable tool in the industrial synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[4][5] This document provides detailed experimental protocols for key PTC applications, presents quantitative data for reaction optimization, and illustrates the underlying mechanisms and workflows.

Mechanism of Phase Transfer Catalysis

The most common mechanism for PTC involves the transfer of an anion from an aqueous phase to an organic phase. The process, often referred to as the Starks' extraction mechanism, can be broken down into a catalytic cycle.[5]

-

Anion Exchange: The cation of the phase-transfer catalyst (Q⁺), present at the liquid-liquid interface, exchanges its counter-ion (X⁻) for the desired reactant anion (Y⁻) from the aqueous phase.[4]

-

Phase Transfer: The newly formed lipophilic ion pair (Q⁺Y⁻) is soluble in the organic phase and diffuses away from the interface.[5]

-

Organic Phase Reaction: In the organic phase, the anion (Y⁻) is weakly solvated and thus highly reactive. It attacks the organic substrate (RX), leading to the formation of the desired product (RY) and displacing the leaving group (X⁻).

-

Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the displaced leaving group (X⁻) and transfers back to the aqueous phase or the interface, where it can begin the cycle anew.

This continuous cycle allows a substoichiometric amount of the catalyst to ferry a large number of reactant ions into the organic phase, thereby accelerating the reaction.

Caption: The catalytic cycle in phase transfer catalysis.

Experimental Protocols

Protocol 1: General Procedure for C-Alkylation of Active Methylene Compounds

This protocol describes a general method for the selective C-alkylation of compounds with active methylene groups, such as hydantoins, using a phase-transfer catalyst.[6][7]

Materials:

-

Substrate (e.g., 5-phenylhydantoin): 1.0 equiv

-

Electrophile (e.g., Benzyl Bromide): 1.5 - 3.0 equiv

-

Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide, TBAB): 1-5 mol%

-

Base: 50% w/w aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Organic Solvent: Toluene

-

Deionized Water

-

Extraction Solvent: Ethyl Acetate or Dichloromethane

-